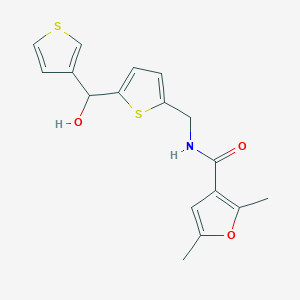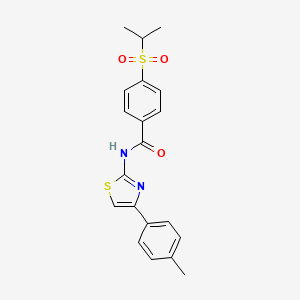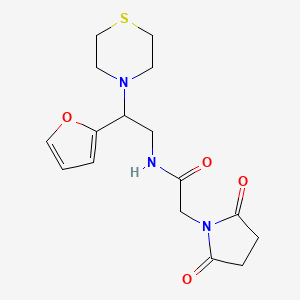![molecular formula C20H16Cl2N2OS B2821564 2-[(2,6-Dichlorobenzyl)sulfanyl]-4-(4-methoxystyryl)pyrimidine CAS No. 339278-39-6](/img/structure/B2821564.png)
2-[(2,6-Dichlorobenzyl)sulfanyl]-4-(4-methoxystyryl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[(2,6-Dichlorobenzyl)sulfanyl]-4-(4-methoxystyryl)pyrimidine” is a chemical compound with the molecular formula C20H16Cl2N2OS . It has a molar mass of 403.32 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .Physical And Chemical Properties Analysis
As mentioned earlier, this compound has a molecular formula of C20H16Cl2N2OS and a molar mass of 403.32 .Applications De Recherche Scientifique
1. Spectroscopic Investigation and Potential Chemotherapeutic Application
A spectroscopic study of a similar compound, 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile, revealed insights into its structure and electronic properties. The research suggested its potential application as a chemotherapeutic agent due to its inhibitory activity against GPb, indicating possible anti-diabetic properties (Alzoman et al., 2015).
2. Synthesis of Heterocyclic Sulfanylpyrimidin-4(3H)-one Derivatives
Another study focused on synthesizing new heterocyclic sulfanylpyrimidin-4(3H)-one derivatives, displaying a wide spectrum of biological activities such as antimicrobial, antiviral, and anticancer effects. This research highlights the diverse applications of sulfanyl pyrimidine derivatives in pharmaceuticals (Bassyouni & Fathalla, 2013).
3. Development of 7-Deazapurine Bases
A study on the modification of Pyrrolo[2,3‐d]pyrimidines for synthesizing biologically relevant compounds indicated the potential of such derivatives in medicinal chemistry. The research involved borylation and cross-coupling reactions to create deazapurine bases, demonstrating the chemical versatility of pyrimidine derivatives (Klečka, Slavětínská, & Hocek, 2015).
4. Exploration of Nucleophilic Substitution in Pyrimidine Derivatives
A study on the rate acceleration of nucleophilic substitution in 2-chloro-4,6-dimethoxypyrimidine by sulfinate catalysis underlines the importance of pyrimidine derivatives in synthesizing intermediates for potent herbicides (Bessard & Crettaz, 2000).
5. Corrosion Inhibition Properties
Research on pyrimidine-2-thione derivatives as corrosion inhibitors for mild steel in acidic environments demonstrates the industrial application of pyrimidine derivatives in materials science. These compounds showed effective corrosion inhibition by adsorbing on metal surfaces (Soltani et al., 2015).
Propriétés
IUPAC Name |
2-[(2,6-dichlorophenyl)methylsulfanyl]-4-[(E)-2-(4-methoxyphenyl)ethenyl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2OS/c1-25-16-9-6-14(7-10-16)5-8-15-11-12-23-20(24-15)26-13-17-18(21)3-2-4-19(17)22/h2-12H,13H2,1H3/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMOFKNZDGIOMFU-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=NC(=NC=C2)SCC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=NC(=NC=C2)SCC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(E)-2-amino-1-((thiophen-2-ylmethylene)amino)-N-(p-tolyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2821490.png)

![[5-(1,1,2,2,2-Pentafluoroethoxy)pyridin-2-yl]methanol](/img/structure/B2821492.png)
![(9-([1,1'-Biphenyl]-4-yl)-9H-carbazol-3-yl)boronic acid](/img/structure/B2821494.png)

![1-(3-Chlorobenzyl)-3'-(4-ethoxyphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2821497.png)


![1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-2-methoxyethanone](/img/structure/B2821502.png)
![N-(4-fluorophenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2821503.png)